N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features an ethoxyethyl group and a methylpropanamido group attached to the benzamide moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of Methylpropanamido Group: The methylpropanamido group can be attached through an amide coupling reaction using appropriate amine and carboxylic acid derivatives, often facilitated by coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyethyl group. Reagents like sodium hydride and alkyl halides are commonly employed.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The thiadiazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the ethoxyethyl and methylpropanamido groups may enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE can be compared with other thiadiazole derivatives, such as:
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide: This compound features a methoxyphenyl group instead of the benzamide moiety, which may result in different biological activities and chemical properties.
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide: This compound has a propanoylamino group instead of the methylpropanamido group, potentially affecting its reactivity and interactions with biological targets.
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide: The presence of an iodine atom in this compound may enhance its reactivity in certain chemical reactions, such as halogenation and cross-coupling reactions.
The unique combination of functional groups in N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE imparts specific properties that distinguish it from these similar compounds, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H22N4O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C17H22N4O3S/c1-4-24-10-9-14-20-21-17(25-14)19-16(23)12-5-7-13(8-6-12)18-15(22)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,18,22)(H,19,21,23) |
InChI Key |
IOMYEJAKKGCECA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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